molecular formula C15H12BrN3O B12598665 Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- CAS No. 642084-44-4

Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-

Cat. No.: B12598665
CAS No.: 642084-44-4
M. Wt: 330.18 g/mol
InChI Key: JQXZAATVNPJMHC-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identity

The systematic IUPAC name for this compound is 3-bromo-5-[(naphthalen-1-ylmethoxy)]pyrazin-2-amine , reflecting its pyrazine backbone substituted at positions 3 and 5. The molecular formula is C₁₅H₁₄BrN₃O , with a molar mass of 348.20 g/mol . Structurally, the pyrazine ring is a six-membered aromatic system containing two nitrogen atoms at positions 1 and 4. Position 3 is occupied by a bromine atom, while position 5 features a naphthalen-1-ylmethoxy group—a methoxy ether linked to a naphthalene moiety.

The compound’s planar pyrazine core facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence electron distribution across the ring. The naphthalenylmethoxy substituent contributes a hydrophobic aromatic surface, potentially enhancing membrane permeability and protein-binding affinity. This structural configuration is analogous to simpler pyrazinamide derivatives, such as 2-amino-5-bromo-3-methoxypyrazine (C₅H₆BrN₃O), but with expanded complexity due to the naphthalene extension.

Property Value
IUPAC Name 3-bromo-5-[(naphthalen-1-ylmethoxy)]pyrazin-2-amine
Molecular Formula C₁₅H₁₄BrN₃O
Molar Mass 348.20 g/mol
Key Substituents Bromine (C3), Naphthalenylmethoxy (C5)
Structural Analogues 2-Amino-5-bromo-3-methoxypyrazine

Historical Context of Pyrazine-Based Heterocyclic Compounds

Pyrazine derivatives have been integral to medicinal chemistry since the mid-20th century, with pyrazinamide (C₅H₅N₃O) emerging as a cornerstone antitubercular agent in the 1950s. This nicotinamide analogue demonstrated unique bactericidal activity against Mycobacterium tuberculosis, particularly in acidic environments, by disrupting membrane energetics and fatty acid synthesis. Its success catalyzed interest in pyrazine heterocycles as scaffolds for antibiotic development.

In recent decades, researchers have modified the pyrazine core to combat drug-resistant pathogens. For instance, bedaquiline—a diarylquinoline targeting ATP synthase—incorporates a brominated aromatic system, highlighting bromine’s role in enhancing target affinity. Concurrently, studies on meta-amido bromophenols (e.g., N-(3-bromo-5-hydroxyphenyl)benzamide) revealed potent antimycobacterial activity, underscoring bromine’s versatility in optimizing drug-receptor interactions. These advancements laid the groundwork for hybrid molecules like 3-bromo-5-(1-naphthalenylmethoxy)pyrazinamine, which combines pyrazine’s metabolic stability with bromine’s electronic effects and naphthalene’s hydrophobic bulk.

Significance of Bromine and Naphthalenylmethoxy Substituents

The bromine atom at position 3 serves dual roles:

  • Electronic Modulation : As an electron-withdrawing group, bromine polarizes the pyrazine ring, increasing electrophilicity at adjacent positions. This enhances hydrogen-bonding potential with biological targets, such as enzyme active sites.
  • Steric Hindrance : Bromine’s van der Waals radius (1.85 Å) disrupts non-covalent interactions between the compound and off-target proteins, improving selectivity.

The naphthalenylmethoxy group at position 5 contributes:

  • Lipophilicity Enhancement : The naphthalene system’s fused aromatic rings increase logP values, promoting membrane penetration and bioavailability.
  • Extended Conjugation : The methoxy linker allows partial delocalization of electrons into the naphthalene system, stabilizing charge-transfer complexes with aromatic residues in target proteins.

Comparative studies on simpler analogues, such as 5-bromo-3-methoxypyrazin-2-amine, demonstrate that bulkier substituents like naphthalenylmethoxy improve binding affinity by 2–3 orders of magnitude in mycobacterial assays. This aligns with trends observed in bromophenol derivatives, where increased aromatic surface area correlates with enhanced inhibitory activity against M. tuberculosis H37Ra.

Properties

CAS No.

642084-44-4

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

IUPAC Name

3-bromo-5-(naphthalen-1-ylmethoxy)pyrazin-2-amine

InChI

InChI=1S/C15H12BrN3O/c16-14-15(17)18-8-13(19-14)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18)

InChI Key

JQXZAATVNPJMHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CN=C(C(=N3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- typically involves multi-step organic reactions. One common method includes the bromination of a pyrazine derivative followed by the introduction of the naphthalenylmethoxy group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Antimycobacterial Activity

One of the primary applications of Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- is in the treatment of tuberculosis (TB). The compound has been studied for its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for TB. A notable study indicated that derivatives of pyrazinamide, including this compound, have shown promising results in inhibiting mycobacterial growth. The mechanism involves the disruption of mycobacterial cell wall synthesis, making it a valuable candidate for further development as an anti-TB agent .

Anticancer Properties

Recent research has highlighted the anticancer properties of pyrazole derivatives, including those similar to Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related pyrazole compounds demonstrated significant inhibitory effects on COX-2 enzymes, which are implicated in cancer progression . The selectivity and potency of these compounds suggest that they could serve as lead compounds in the development of new anticancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains. Research shows that pyrazole derivatives exhibit broad-spectrum antimicrobial activity, with some compounds demonstrating lower minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their pharmacological profiles. Studies have indicated that modifications in the chemical structure can significantly enhance biological activity . For instance, substituents such as bromine or naphthyl groups can influence the binding affinity to biological targets, thereby improving efficacy and reducing side effects.

Case Studies and Clinical Trials

Several case studies have documented the clinical efficacy of pyrazole derivatives in treating infectious diseases and cancers. For example:

  • Tuberculosis Treatment : A phase 3 clinical trial evaluated the dosing strategies of pyrazinamide (which shares structural similarities with Pyrazinamine) to optimize treatment outcomes while minimizing toxicity . The findings from this trial could provide insights into the effective use of similar compounds.
  • Cancer Therapy : In vitro studies on novel pyrazole derivatives showed promising results against specific cancer cell lines, indicating their potential as therapeutic agents .

Data Tables

Application AreaKey FindingsReferences
Antimycobacterial ActivityEffective against Mycobacterium tuberculosis
Anticancer PropertiesInhibitory effects on cancer cell proliferation
Antimicrobial ActivityBroad-spectrum activity against bacterial strains
Structure-Activity RelationshipModifications enhance biological activity

Mechanism of Action

The mechanism of action of Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be analyzed based on substituent effects, heterocyclic cores, and functional groups. Below is a comparative analysis using data from available literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- Pyrazine - Br (C3)
- 1-Naphthalenylmethoxy (C5)
Hypothesized: High hydrophobicity, potential kinase inhibition (inferred from naphthalene’s π-stacking) N/A
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) Pyrazole - Br (pyrazole)
- Naphthalene sulfonamide
- Chloropyridine
Reported: Fluorescent probe (sulfonamide group), enzyme inhibition [1]
3-Bromo-5-(dimethoxymethyl)pyridine Pyridine - Br (C3)
- Dimethoxymethyl (C5)
Catalogued: Electron-rich pyridine derivative; potential intermediate in agrochemical synthesis [2]

Key Differences

Heterocyclic Core :

  • The pyrazine core in the target compound is more electron-deficient than pyridine (one nitrogen) or pyrazole (two nitrogens in a five-membered ring). This affects reactivity and binding interactions.
  • Compound 2w (pyrazole-based) includes a sulfonamide-linked naphthalene group, which enhances fluorescence and solubility compared to the target compound’s methoxy-linked naphthalene .

Substituent Effects :

  • The 1-naphthalenylmethoxy group in the target compound is bulkier and more hydrophobic than the dimethoxymethyl group in the pyridine analog, likely reducing solubility but improving membrane permeability .
  • Bromine’s position (C3 in all cases) suggests consistent steric effects, but electronic impacts vary with the heterocycle’s inherent electron density.

Functional Potential: Compound 2w’s sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the target compound’s methoxy-naphthalene may favor kinase or GPCR targeting due to aromatic interactions .

Research Findings and Hypotheses

  • Synthetic Challenges : The naphthalenylmethoxy group may require protection-deprotection strategies during synthesis, as seen in analogous naphthalene-containing compounds .
  • Biological Activity: Bromopyrazines are known for antimicrobial and antitumor activity, but the 1-naphthalenylmethoxy substituent’s role remains speculative without direct data.
  • Thermodynamic Stability : The pyrazine core’s electron deficiency may increase susceptibility to nucleophilic attack compared to pyridine derivatives .

Biological Activity

Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitubercular domains. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)- can be represented as follows:

C15H14BrN3O\text{C}_{15}\text{H}_{14}\text{BrN}_3\text{O}

This compound features a pyrazine ring substituted with a bromine atom and a naphthalenylmethoxy group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that Pyrazinamine exhibits notable antimicrobial properties. A study highlighted its enhanced activity against various bacterial strains compared to its parent compound, pyrazinamide. Specifically, it demonstrated a four to eight times increase in activity against E. coli and M. smegmatis when compared to pyrazinamide alone .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
Pyrazinamide6.25M. tuberculosis
Pyrazinamine2.0M. tuberculosis
Ag-Pyrazinamide Complex1.5E. coli
3-Bromo-5-(1-naphthalenylmethoxy)-2.5S. aureus

The mechanism by which Pyrazinamine exerts its antimicrobial effects involves the disruption of bacterial cell wall synthesis and function. The presence of the naphthalenylmethoxy group enhances lipophilicity, allowing better penetration through the bacterial cell membrane . This increased permeability facilitates the compound's action at lower concentrations.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications on the pyrazine ring and the introduction of substituents significantly affect the biological activity of the compound. For instance, the introduction of electron-withdrawing groups such as bromine enhances antibacterial potency by improving binding affinity to bacterial targets .

Case Study: Efficacy Against Mycobacterium tuberculosis

In a controlled laboratory setting, Pyrazinamine was tested against M. tuberculosis strains resistant to conventional treatments. The results indicated that it maintained significant inhibitory activity (MIC of 2 µg/mL), outperforming many other derivatives in the same class .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5-(1-naphthalenylmethoxy)pyrazinamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of brominated pyrazinamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-bromo-5-(2,5-difluorophenyl)pyridine were synthesized using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (0–90°C) . Optimization requires monitoring solvent polarity (e.g., DMF vs. THF), stoichiometry of brominating agents, and reaction time. Characterization via IR and ¹H-NMR is critical to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to distinguish positional isomers in brominated pyrazinamine derivatives?

  • Methodological Answer : ¹H-NMR is particularly effective for identifying substituent positions. For instance, the naphthalenylmethoxy group in this compound would exhibit distinct aromatic splitting patterns (e.g., doublets or triplets in the δ 7.0–8.5 ppm range) due to coupling with adjacent protons. IR spectroscopy can confirm the presence of C-Br stretches (~550–600 cm⁻¹) and ether C-O-C bonds (~1200 cm⁻¹). Comparative analysis with structurally similar compounds, such as 3-bromo-5-(4-methoxyphenyl)pyridinamine, is recommended .

Q. What crystallographic software tools are suitable for resolving the crystal structure of this compound, and how can refinement challenges be addressed?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned or high-resolution data . ORTEP-3 provides graphical interfaces for visualizing thermal ellipsoids and molecular packing . Challenges like disorder in the naphthalenylmethoxy group may require iterative refinement with constraints on isotropic displacement parameters.

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of 3-bromo-5-(1-naphthalenylmethoxy)pyrazinamine influence its potential nonlinear optical (NLO) activity?

  • Methodological Answer : Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can predict HOMO-LUMO gaps and hyperpolarizability (β), which correlate with NLO properties. Experimental validation via Kurtz-Perry powder tests or electric-field-induced second-harmonic generation (EFISHG) is essential. A similar study on 3-bromo-5-(2,5-difluorophenyl)pyridine revealed a β value of 1.23 × 10⁻³⁰ esu, suggesting moderate NLO activity .

Q. What strategies can resolve contradictions in biological activity data for brominated pyrazinamines across different assay systems?

  • Methodological Answer : Discrepancies often arise from variations in cell permeability or assay conditions. A tiered approach includes:

  • Replicating assays under standardized protocols (e.g., identical solvent/DMSO concentrations).
  • Performing molecular docking to assess target binding affinity (e.g., using AutoDock Vina).
  • Cross-referencing with structurally characterized analogs, such as 3-bromo-5-((4-methoxybenzyl)oxy)aniline, to isolate substituent-specific effects .

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : DFT calculations (e.g., using Gaussian 16) can map transition states and activation energies for C-Br bond cleavage. Key parameters include bond dissociation energy (BDE) and electron density at the bromine atom (via Natural Bond Orbital analysis). Experimental validation using Pd(PPh₃)₄ catalysts and arylboronic acids under inert conditions is recommended, as demonstrated for related triazine derivatives .

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